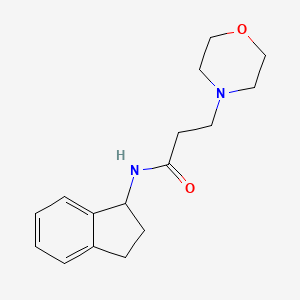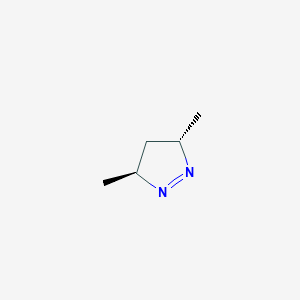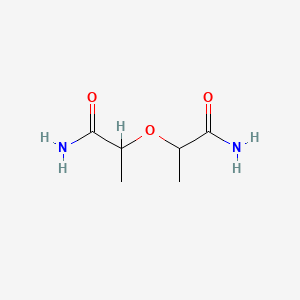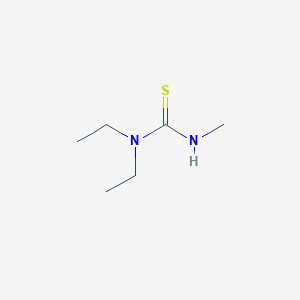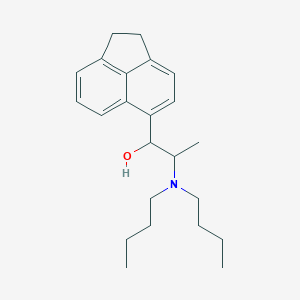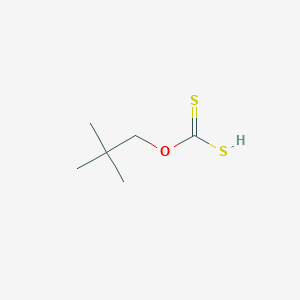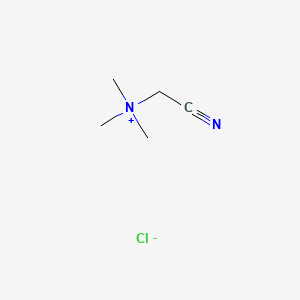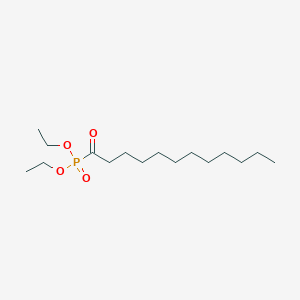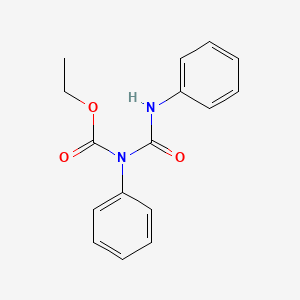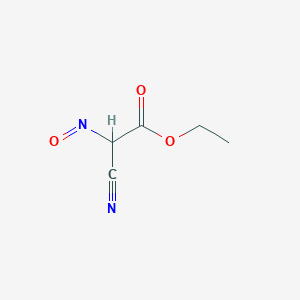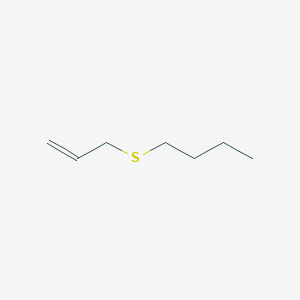![molecular formula C8H8O2 B14735360 6,7-dihydrocyclopenta[b]pyran-2(5H)-one CAS No. 5650-69-1](/img/structure/B14735360.png)
6,7-dihydrocyclopenta[b]pyran-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dihydrocyclopenta[b]pyran-2(5H)-one is a heterocyclic organic compound with a unique structure that includes a fused cyclopentane and pyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydrocyclopenta[b]pyran-2(5H)-one typically involves cyclocondensation reactions. One common method is the reaction between cyclopentanone and an appropriate aldehyde or ketone in the presence of a base, such as sodium ethoxide or sodium methoxide. The reaction conditions often require refluxing the mixture in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dihydrocyclopenta[b]pyran-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
6,7-Dihydrocyclopenta[b]pyran-2(5H)-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with unique properties, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 6,7-dihydrocyclopenta[b]pyran-2(5H)-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of specific enzymes or modulation of signaling pathways, leading to therapeutic outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5H-5-Methyl-6,7-dihydrocyclopenta[b]pyrazine: This compound has a similar fused ring structure but includes a pyrazine ring instead of a pyran ring.
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Another similar compound with a pyridine ring fused to the cyclopentane ring.
Uniqueness
6,7-Dihydrocyclopenta[b]pyran-2(5H)-one is unique due to its specific ring structure and the presence of the pyran ring, which imparts distinct chemical and physical properties. These properties make it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of novel materials.
Eigenschaften
CAS-Nummer |
5650-69-1 |
|---|---|
Molekularformel |
C8H8O2 |
Molekulargewicht |
136.15 g/mol |
IUPAC-Name |
6,7-dihydro-5H-cyclopenta[b]pyran-2-one |
InChI |
InChI=1S/C8H8O2/c9-8-5-4-6-2-1-3-7(6)10-8/h4-5H,1-3H2 |
InChI-Schlüssel |
FJMLNNRYEFVDRT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1)OC(=O)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,4S,5R,6R,9S,10S)-5,13-bis(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-en-6-ol](/img/structure/B14735284.png)
